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Compound of Interest

Compound Name: 5-(2-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B137274 Get Quote

A comprehensive search for specific experimental spectroscopic data (NMR, IR, MS) for 5-(2-
Iodophenyl)-5-oxovaleronitrile did not yield publicly available datasets. Therefore, this guide

provides a foundational understanding of the expected spectroscopic characteristics of this

molecule and the general experimental protocols for acquiring such data. This information is

intended to support researchers in the characterization of this and structurally related

compounds.

Predicted Spectroscopic Data
While specific experimental data is unavailable, the expected spectral characteristics can be

predicted based on the chemical structure of 5-(2-Iodophenyl)-5-oxovaleronitrile.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.9 - 7.2 Multiplet 4H
Aromatic protons

(iodophenyl group)

~ 3.1 Triplet 2H
-CH₂- adjacent to

carbonyl

~ 2.6 Triplet 2H
-CH₂- adjacent to

nitrile

~ 2.1 Quintet 2H Central -CH₂-
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Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 198 Carbonyl Carbon (C=O)

~ 140 - 128 Aromatic Carbons (iodophenyl group)

~ 119 Nitrile Carbon (C≡N)

~ 92 Aromatic Carbon attached to Iodine (C-I)

~ 40 -CH₂- adjacent to carbonyl

~ 28 Central -CH₂-

~ 16 -CH₂- adjacent to nitrile

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group

~ 2245 C≡N (Nitrile)

~ 1685 C=O (Aromatic Ketone)

~ 3100 - 3000 C-H (Aromatic)

~ 2950 - 2850 C-H (Aliphatic)

~ 1580, 1470 C=C (Aromatic)

~ 750 C-I (Aryl Iodide)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

299 [M]⁺ (Molecular Ion)

204 [M - C₄H₄CN]⁺

127 [I]⁺

77 [C₆H₅]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 5-(2-Iodophenyl)-5-oxovaleronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-

noise ratio.

Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.
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KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a

thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion

source where it is bombarded with high-energy electrons. This method is useful for

identifying the molecular ion and characteristic fragmentation patterns.

ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules

([M+H]⁺) or other adducts. This is a softer ionization technique that often keeps the

molecular ion intact.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel organic compound.
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To cite this document: BenchChem. [Spectroscopic Data for 5-(2-Iodophenyl)-5-
oxovaleronitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137274#spectroscopic-data-nmr-ir-ms-for-5-2-
iodophenyl-5-oxovaleronitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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